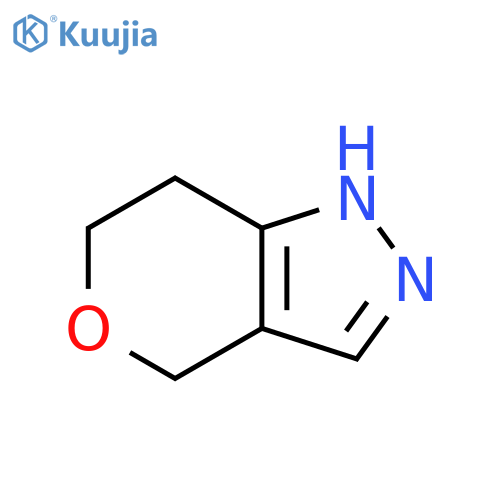

Cas no 258353-57-0 (1H,4H,6H,7H-pyrano4,3-cpyrazole)

258353-57-0 structure

商品名:1H,4H,6H,7H-pyrano4,3-cpyrazole

1H,4H,6H,7H-pyrano4,3-cpyrazole 化学的及び物理的性質

名前と識別子

-

- 1,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOLE

- 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

- 2,4,6,7-TETRAHYDRO-PYRANO[4,3-C]PYRAZOLE

- AMY33102

- AB10551

- AB73440

- 1H,4H,6H,7H-pyrano[4,3-c]pyrazole

- 2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE

- pyrano[4,3-c]pyrazole, 1,4,6,7-tetrahydro-, hydrochloride

- 1H,4H,6H,7H-pyrano4,3-cpyrazole

- CS-0137701

- MFCD18250670

- ALBB-027769

- E81722

- EN300-120868

- 1864016-55-6

- AKOS022193777

- BVXUWXXNYXLXCQ-UHFFFAOYSA-N

- AKOS025396862

- 258353-57-0

- SCHEMBL10306

- AS-8978

-

- MDL: MFCD18250670

- インチ: 1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)

- InChIKey: BVXUWXXNYXLXCQ-UHFFFAOYSA-N

- ほほえんだ: O1CC2C=NNC=2CC1

計算された属性

- せいみつぶんしりょう: 124.063662883 g/mol

- どういたいしつりょう: 124.063662883 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 107

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 124.14

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 37.9

1H,4H,6H,7H-pyrano4,3-cpyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-120868-2.5g |

1H,4H,6H,7H-pyrano[4,3-c]pyrazole |

258353-57-0 | 95% | 2.5g |

$989.0 | 2023-02-15 | |

| Chemenu | CM330835-1g |

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole |

258353-57-0 | 95%+ | 1g |

$*** | 2023-03-31 | |

| Chemenu | CM330835-100mg |

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole |

258353-57-0 | 95%+ | 100mg |

$191 | 2021-08-18 | |

| eNovation Chemicals LLC | Y1218936-100mg |

2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |

258353-57-0 | 97% | 100mg |

$100 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1218936-1G |

2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |

258353-57-0 | 97% | 1g |

$220 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1218936-5G |

2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |

258353-57-0 | 97% | 5g |

$965 | 2024-07-21 | |

| Aaron | AR019EAW-250mg |

2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |

258353-57-0 | 97% | 250mg |

$59.00 | 2025-02-10 | |

| Enamine | EN300-120868-5000mg |

1H,4H,6H,7H-pyrano[4,3-c]pyrazole |

258353-57-0 | 95.0% | 5000mg |

$1194.0 | 2023-10-02 | |

| Enamine | EN300-120868-2500mg |

1H,4H,6H,7H-pyrano[4,3-c]pyrazole |

258353-57-0 | 95.0% | 2500mg |

$650.0 | 2023-10-02 | |

| Enamine | EN300-120868-50mg |

1H,4H,6H,7H-pyrano[4,3-c]pyrazole |

258353-57-0 | 95.0% | 50mg |

$70.0 | 2023-10-02 |

1H,4H,6H,7H-pyrano4,3-cpyrazole 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

258353-57-0 (1H,4H,6H,7H-pyrano4,3-cpyrazole) 関連製品

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:258353-57-0)1H,4H,6H,7H-pyrano4,3-cpyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):221.0/994.0